Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
CAS No.: 872141-24-7
Cat. No.: VC2294714
Molecular Formula: C11H10FNO6
Molecular Weight: 271.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 872141-24-7 |
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Molecular Formula | C11H10FNO6 |
Molecular Weight | 271.2 g/mol |
IUPAC Name | dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate |
Standard InChI | InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3 |
Standard InChI Key | OGJCUSFTJIEQRF-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC |
Chemical Properties and Structure
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (CAS: 872141-24-7) is characterized by its malonate backbone with a 3-fluoro-2-nitrophenyl substituent. The compound has a molecular weight of 271.20 g/mol . Its structure consists of a central carbon atom bonded to two methyl ester groups and a fluorinated nitrophenyl ring, creating a versatile molecule with multiple functional groups.
Structural Characteristics
The chemical structure features:
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Two methyl ester groups (-COOCH₃)
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A 3-fluoro-2-nitrophenyl substituent
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A central carbon atom connecting these groups
The presence of both electron-withdrawing groups (nitro and fluorine) on the aromatic ring creates an electron-deficient system, enhancing the compound's reactivity in certain chemical transformations. The nitro group at the ortho position relative to the malonate substituent provides opportunities for intramolecular reactions, while the fluorine atom contributes to unique stereoelectronic properties.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀FNO₆ |
Molecular Weight | 271.20 g/mol |
CAS Number | 872141-24-7 |
Physical State | Pale-yellow solid |
Solubility | Soluble in common organic solvents including dichloromethane and dimethylformamide |
Synthesis Methods
The synthesis of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate employs aromatic nucleophilic substitution methodology, leveraging the enhanced reactivity of fluorinated nitrobenzenes toward nucleophilic attack.
General Synthetic Procedure
The compound is prepared through a well-established procedure using 2,6-difluoronitrobenzene and dimethyl malonate in the presence of potassium carbonate as a base . This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the fluorine at position 6 of the difluoronitrobenzene is selectively displaced by the malonate nucleophile.
The detailed synthesis procedure can be outlined as follows:
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2,6-difluoronitrobenzene (1.00 g, 0.67 mL, 6.29 mmol) is combined with dimethyl malonate (832 mg, 0.72 mL, 6.30 mmol, 1 equiv) and potassium carbonate (2.62 g, 19.0 mmol, 3 equiv) in DMF (5 mL, 1.25 M) .
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The reaction mixture is heated at 90°C for approximately 2 hours .
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After cooling to room temperature, the mixture is diluted with ice-water and diethyl ether .
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The aqueous layer is extracted three times with diethyl ether, and the combined organic layers are washed with brine, dried, and evaporated .
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The product is purified by column chromatography using dichloromethane as the eluent .
This procedure yields dimethyl 2-(3-fluoro-2-nitrophenyl)malonate as a pale-yellow solid with an 87% yield .
Reaction Mechanism
The reaction proceeds through a nucleophilic aromatic substitution mechanism, facilitated by:
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Activation of the aromatic ring by the strongly electron-withdrawing nitro group
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Enhanced leaving group ability of the fluorine atom
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Stabilization of the Meisenheimer complex intermediate by both the nitro and remaining fluorine substituents
The presence of potassium carbonate serves to deprotonate the dimethyl malonate, generating the nucleophilic enolate that attacks the electrophilic carbon bearing the fluorine atom.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
The structure of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate has been confirmed through comprehensive NMR studies. The proton and carbon NMR data provide valuable information about the structural features of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals the following characteristic signals :
Signal (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
---|---|---|---|---|
7.56 | ddd | J = 8.2, 8.2, 5.3 | 1H | Aromatic proton |
7.47-7.39 | m | - | 1H | Aromatic proton |
7.29 | ddd | J = 9.3, 8.2, 1.0 | 1H | Aromatic proton |
4.86 | s | - | 1H | Methine proton |
3.80 | s | - | 6H | Methyl ester protons |
These NMR data confirm the presence of three aromatic protons with coupling patterns consistent with the 3-fluoro-2-nitrophenyl moiety. The singlet at 4.86 ppm corresponds to the methine proton at the central carbon, while the singlet at 3.80 ppm (integrating for 6 protons) confirms the presence of two equivalent methyl ester groups.
Comparison with Related Compounds
The spectroscopic properties of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate can be compared with structurally related compounds to highlight the effects of substitution patterns on the aromatic ring.
For instance, dimethyl 2-(2-nitrophenyl)malonate (compound 1a) and dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (compound 1e) show distinctive differences in their NMR spectra due to the varying positions of the fluorine substituent . This comparison provides valuable insights into the electronic effects of substituents on the aromatic system.
Applications in Organic Synthesis
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate serves as an important building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
As a Precursor in Heterocycle Synthesis
The compound is particularly valuable as a precursor in nitrophenyl reductive cyclization reactions. These transformations allow access to various heterocyclic scaffolds that have potential applications in medicinal chemistry . The malonate functionality offers multiple reactive sites for further transformations, while the nitro group can be reduced to enable intramolecular cyclization processes.
Role in Medicinal Chemistry
Compounds derived from dimethyl 2-(3-fluoro-2-nitrophenyl)malonate have been investigated for potential biological activities. The fluorine substituent can enhance metabolic stability and modulate the electronic properties of the resulting molecules, making them attractive targets in drug discovery programs.
Further cyclization products derived from this compound have been studied in the context of developing compounds with structural similarities to natural products such as aspernomine .
Research Findings and Developments
Recent research has explored the utility of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate in various chemical transformations, particularly in the context of developing efficient routes to complex nitrogen-containing heterocycles.
Base-Mediated Cyclization Reactions
Studies have demonstrated that dimethyl 2-(3-fluoro-2-nitrophenyl)malonate can undergo base-mediated nitrophenyl reductive cyclization to form complex cyclic structures . These reactions typically involve:
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Reduction of the nitro group to the corresponding amine
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Intramolecular cyclization involving one of the ester functionalities
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Further transformations to generate the desired heterocyclic scaffolds
This methodology has been applied to synthesize analogs bearing different substituents on the aromatic moiety, with their reactivity and biological activity compared to model substrates and natural products .
Comparison with Other Malonates
Comparative studies involving dimethyl 2-(3-fluoro-2-nitrophenyl)malonate and related compounds have provided insights into structure-reactivity relationships. The following table summarizes some key comparisons:
Compound | Substitution Pattern | Yield (%) | Key Reactivity Features |
---|---|---|---|
Dimethyl 2-(2-nitrophenyl)malonate (1a) | 2-NO₂ | 99 | Standard reference compound |
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (1e) | 2-NO₂, 5-F | 75 | Para-fluorine effects |
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (1f) | 2-NO₂, 3-F | 87 | Meta-fluorine effects |
These comparisons highlight how the position of the fluorine substituent influences the yield and reactivity of these compounds in various transformations.
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